molecular formula C22H21FN8O2 B2942763 1-(4-fluorophenyl)-5-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 953226-71-6

1-(4-fluorophenyl)-5-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2942763
CAS No.: 953226-71-6
M. Wt: 448.462
InChI Key: PDGBTFXQICABPC-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4(5H)-one core. This core is substituted at position 1 with a 4-fluorophenyl group and at position 5 with a 3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl chain. The structural complexity arises from the piperazine ring linked to the pyrimidine moiety via a ketone-bearing propyl spacer.

The 4-fluorophenyl group enhances metabolic stability and binding affinity through hydrophobic interactions, while the piperazine-pyrimidine substituent may contribute to solubility and target engagement. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and coupling strategies, as seen in analogous pyrazolo-pyrimidinone derivatives .

Properties

IUPAC Name

1-(4-fluorophenyl)-5-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN8O2/c23-16-2-4-17(5-3-16)31-20-18(14-27-31)21(33)30(15-26-20)9-6-19(32)28-10-12-29(13-11-28)22-24-7-1-8-25-22/h1-5,7-8,14-15H,6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGBTFXQICABPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CCN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-5-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C24H27FN6O2C_{24}H_{27}FN_6O_2 with a molecular weight of approximately 442.51 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific kinases, which play a crucial role in cell signaling pathways. For instance, compounds with similar structures have demonstrated inhibition against cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .
  • Antiproliferative Effects : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antiproliferative effects on various cancer cell lines. The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antimicrobial Activity : Some studies suggest that compounds with similar scaffolds possess antimicrobial properties against pathogens like Mycobacterium tuberculosis. This highlights the potential for developing anti-tubercular agents based on this molecular framework .

Biological Activity Data

The following table summarizes key biological activities associated with compounds structurally related to 1-(4-fluorophenyl)-5-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one:

CompoundBiological ActivityIC50 (µM)Reference
1-(tert-butyl)-3-(3-methylbenzyl)-4-amino-1H-pyrazolo[3,4-d]pyrimidineInhibits TgCDPK10.11
1-(tert-butyl)-3-(3-chlorobenzyl)-4-amino-1H-pyrazolo[3,4-d]pyrimidineInhibits TgCDPK10.03
6e (substituted derivative)Anti-tubercular activityIC90: 40.32

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies : A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties against HeLa and HCT116 cell lines. Compounds exhibited IC50 values ranging from 0.36 µM to 1.8 µM against CDK2 and CDK9, indicating strong potential as anticancer agents .
  • Antimicrobial Studies : Another research focused on the synthesis and evaluation of novel pyrazolo derivatives against Mycobacterium tuberculosis. The most active compounds showed IC50 values between 1.35 to 2.18 µM, suggesting efficacy in treating tuberculosis infections .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Pyrazolo-Pyrimidinone Derivatives

Compound Name Core Structure Position 1 Substituent Position 5 Substituent Molecular Weight (g/mol) Key References
1-(4-fluorophenyl)-5-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidinone 4-fluorophenyl 3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl 476.49
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidinone 4-fluoro-2-hydroxyphenyl tert-butyl 331.34
2-(1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo[3,4-d]pyrimidinone Ethyl-linked chromenone 4-amino-3-methyl 489.43
6-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one Thiazolo-pyrimidinone 4-fluorophenyl-pyrazole None 322.34

Key Observations

Substituent Impact: The 4-fluoro-2-hydroxyphenyl group in the tert-butyl analog () introduces hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability compared to the parent 4-fluorophenyl group. The chromenone moiety in the ethyl-linked derivative () suggests a shift toward kinase targets (e.g., cyclin-dependent kinases) due to its extended aromatic system. The piperazine-pyrimidine chain in the target compound likely enhances solubility and provides hydrogen-bonding sites for receptor interactions .

Physicochemical and Bioactivity Considerations

While direct bioactivity data for the target compound are unavailable in the provided evidence, inferences can be drawn from analogs:

  • Solubility: Piperazine-containing derivatives (e.g., the target compound) often exhibit improved aqueous solubility compared to tert-butyl or chromenone analogs due to the basic nitrogen atoms .
  • Target Selectivity: The pyrimidine-piperazine chain may confer selectivity for serotonin or dopamine receptors, whereas chromenone derivatives are more likely to target kinases .

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